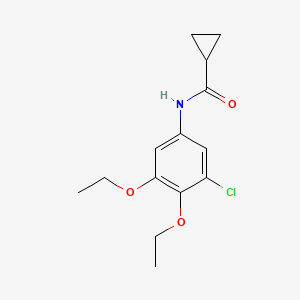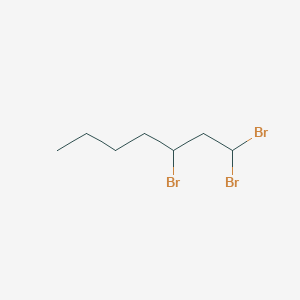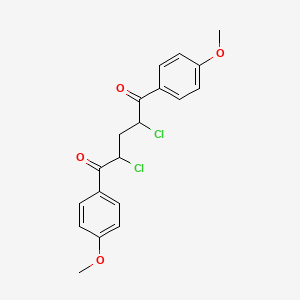![molecular formula C5H15NOSi2 B14348810 N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine CAS No. 92074-06-1](/img/structure/B14348810.png)
N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine is a silicon-based compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a methoxy group attached to a dimethylsilyl group, which is further bonded to a dimethylsilanimine moiety. The unique structure of this compound imparts distinct chemical properties, making it valuable for specific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine typically involves the reaction of dimethylchlorosilane with methanol in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which subsequently reacts with ammonia or an amine to yield the desired silanimine compound. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors equipped with precise temperature and pressure controls are employed to ensure consistent product quality. The use of continuous flow reactors and automated systems further streamlines the production process, making it more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the silanimine moiety to a silylamine, often using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out in organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the methoxy group under basic conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silylamines.
Substitution: Various substituted silyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine finds applications in several scientific research areas:
Chemistry: Used as a protecting group for amines and alcohols in organic synthesis, facilitating selective reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of advanced materials, including silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism by which N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine exerts its effects involves the formation of stable silicon-oxygen or silicon-nitrogen bonds. These bonds are highly resistant to hydrolysis and oxidation, providing stability to the modified molecules. The compound can also act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: Another silicon-based compound used for similar applications but with different reactivity profiles.
Dimethyldichlorosilane: Used in the synthesis of silicone polymers and as a precursor for other silyl compounds.
Methoxytrimethylsilane: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine is unique due to its combination of methoxy and dimethylsilanimine groups, which impart specific reactivity and stability. This makes it particularly valuable for applications requiring selective protection and modification of functional groups in complex molecules.
Propiedades
Número CAS |
92074-06-1 |
|---|---|
Fórmula molecular |
C5H15NOSi2 |
Peso molecular |
161.35 g/mol |
Nombre IUPAC |
(dimethylsilylideneamino)-methoxy-dimethylsilane |
InChI |
InChI=1S/C5H15NOSi2/c1-7-9(4,5)6-8(2)3/h1-5H3 |
Clave InChI |
OUFASGJHTMYVSO-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(C)N=[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


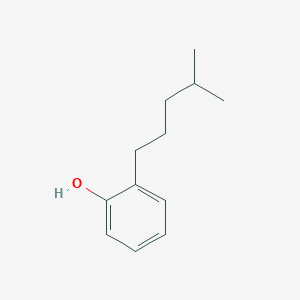
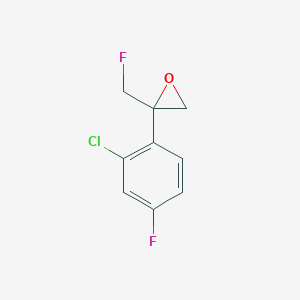
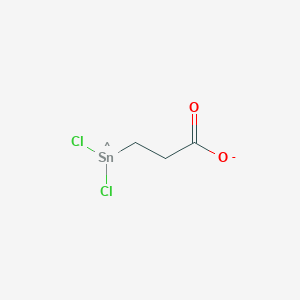
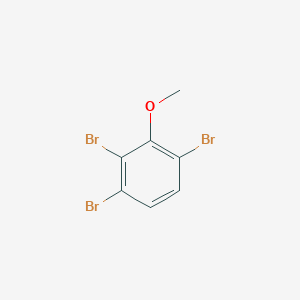

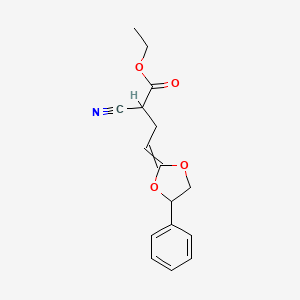
![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)


![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)
